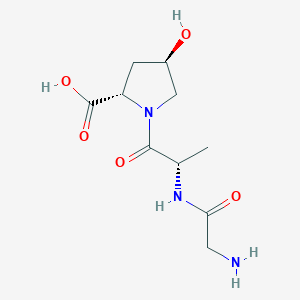

H-Gly-Ala-Hyp-OH

概要

説明

H-Gly-Ala-Hyp-OHは、グリシル-アラニル-ヒドロキシプロリンとしても知られており、グリシン、アラニン、ヒドロキシプロリンからなるトリペプチドです。この化合物は、動物の様々な結合組織の細胞外マトリックスにおける主要な構造タンパク質であるコラーゲンの断片です。 ヒドロキシプロリンの存在は、コラーゲントリプルヘリックスの安定性にとって極めて重要であり、このトリペプチドはコラーゲンの構造と機能に関する研究において重要な役割を果たしています .

科学的研究の応用

H-Gly-Ala-Hyp-OHは、科学研究において数多くの応用があります。

化学: ペプチド合成、安定性、相互作用を研究するためのモデル化合物として使用されています。

生物学: コラーゲンの構造と機能における役割、および細胞プロセスへの影響について調査されています。

医学: 創傷治癒、組織工学、抗老化治療における潜在的な治療的応用について研究されています。

作用機序

H-Gly-Ala-Hyp-OHの作用機序は、主にコラーゲントリプルヘリックスの安定化における役割に関連しています。ヒドロキシプロリン残基は、隣接するペプチド鎖と水素結合を形成し、コラーゲン構造の熱安定性と剛性を高めます。この安定化は、結合組織の完全性を維持するために不可欠です。 さらに、this compoundは細胞受容体と相互作用し、組織修復と再生に関与する細胞シグナル伝達経路に影響を与える可能性があります .

生化学分析

Biochemical Properties

H-Gly-Ala-Hyp-OH plays a crucial role in biochemical reactions, particularly in the stabilization of collagen triple helices. The compound interacts with various enzymes and proteins, including prolyl hydroxylase, which catalyzes the hydroxylation of proline residues to form hydroxyproline. This hydroxylation is essential for the stability of collagen structures . Additionally, this compound interacts with collagen-binding proteins, enhancing the structural integrity and function of collagen fibers .

Cellular Effects

This compound influences various cellular processes, particularly those related to collagen synthesis and maintenance. In fibroblasts, the compound promotes collagen production and enhances the stability of the extracellular matrix . It also affects cell signaling pathways, such as the TGF-β/Smad pathway, which is involved in collagen synthesis and repair . Furthermore, this compound has been shown to modulate gene expression related to collagen production and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxylation of proline residues by prolyl hydroxylase is a key step in its mechanism of action . This modification enhances the stability of the collagen triple helix by promoting hydrogen bonding and stereoelectronic effects . Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes involved in collagen metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates high stability and resistance to degradation, maintaining its structural integrity in various experimental conditions . Long-term studies have shown that this compound continues to support collagen stability and cellular function over extended periods . The kinetics of its interactions and the rate of amide exchange with solvent deuterium suggest a dynamic equilibrium between its stable and flexible states .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound enhances collagen synthesis and improves tissue repair . At higher doses, potential toxic effects may be observed, including disruptions in cellular homeostasis and adverse metabolic responses . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to collagen metabolism. The compound is metabolized by enzymes such as prolyl hydroxylase, which converts proline to hydroxyproline . This metabolic pathway is crucial for maintaining collagen stability and function. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is efficiently absorbed and incorporated into tissues such as skin, bone, and joints . Its distribution is facilitated by collagen-binding proteins, which ensure its localization to areas requiring structural support and repair .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the extracellular matrix and collagen fibers . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments . This localization is essential for its role in maintaining collagen stability and supporting cellular function.

準備方法

合成経路と反応条件

H-Gly-Ala-Hyp-OHの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することができます。このプロセスは、グリシンである最初のアミノ酸を樹脂に付着させることから始まります。その後、アラニンとヒドロキシプロリンなどのアミノ酸が、N,N'-ジイソプロピルカルボジイミド(DIC)とヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いて1つずつ付加されます。各カップリングステップの後、トリフルオロ酢酸(TFA)を用いてアミノ基を脱保護します。 最終的なペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)を用いて精製されます .

工業生産方法

This compoundの工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置を使用して、効率と収率を向上させています。バルク試薬と最適化された反応条件を用いることで、このプロセスの費用対効果を確保しています。 精製は大規模HPLCで行われ、最終製品は凍結乾燥して保管および流通されます .

化学反応の分析

反応の種類

H-Gly-Ala-Hyp-OHは、次のような様々な化学反応を起こす可能性があります。

酸化: ヒドロキシプロリン残基は酸化されて追加の水酸基を形成することがあり、ペプチドの安定性と機能を変化させる可能性があります。

還元: 還元反応はペプチド結合を標的にすることができ、トリペプチドを構成アミノ酸に分解します。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を穏やかな条件下で使用して、ヒドロキシプロリンを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を制御された条件下で用いて、ペプチド結合を還元します。

置換: 置換反応には、トリエチルアミンなどの塩基の存在下で、アシルクロリドやアルキルハライドなどの試薬がしばしば使用されます.

主要な生成物

酸化: ヒドロキシプロリンの酸化誘導体。

還元: 遊離アミノ酸(グリシン、アラニン、ヒドロキシプロリン)。

類似化合物との比較

類似化合物

グリシル-プロリル-ヒドロキシプロリン(Gly-Pro-Hyp): 構造特性は類似しているが、アミノ酸配列が異なる別のコラーゲントリペプチド。

プロリル-ヒドロキシプロリン-グリシン(Pro-Hyp-Gly): コラーゲンの安定性に寄与するが、配列が異なるトリペプチド。

グリシル-アラニル-プロリン(Gly-Ala-Pro): 構造は似ているが、プロリンの水酸基がなく、安定性と機能が異なります

独自性

H-Gly-Ala-Hyp-OHは、コラーゲントリプルヘリックスの安定性を大幅に高めるヒドロキシプロリンの存在によって特徴付けられます。 この特性により、コラーゲンとその医学および産業における応用に関する研究において特に価値のあるものとなっています .

生物活性

H-Gly-Ala-Hyp-OH, also known as Glycyl-Alanyl-Hydroxyproline, is a tripeptide composed of glycine, alanine, and hydroxyproline. This compound is significant due to its role as a fragment of collagen, a primary structural protein in the extracellular matrix of connective tissues. Hydroxyproline is essential for the stability of collagen's triple helix structure, making this compound important in studies related to collagen synthesis, stability, and function.

Target of Action : this compound primarily interacts with collagen, which plays a crucial role in maintaining the structural integrity of various tissues. The compound exhibits a Michaelis-Menten constant (Km) value of 2.080 mM, indicating its affinity for collagen.

Mode of Action : The interaction with collagen influences several biochemical pathways linked to tissue repair and aging. By stabilizing the collagen structure, this compound may positively impact wound healing processes and the maintenance of skin elasticity.

Pharmacokinetics

As a peptide, this compound is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by proteases, and excreted via urine. This pharmacokinetic profile suggests that it could be effectively utilized in therapeutic applications targeting collagen-rich tissues.

This compound plays a critical role in biochemical reactions related to collagen stabilization. It interacts with enzymes such as prolyl hydroxylase, which hydroxylates proline residues to form hydroxyproline, crucial for collagen stability. The compound's influence on fibroblast activity enhances collagen production and supports extracellular matrix integrity.

Cellular Effects

In cellular contexts, this compound has been shown to promote collagen synthesis in fibroblasts. This effect is vital for maintaining tissue health and supporting regenerative processes.

Case Studies and Applications

- Wound Healing : Research has indicated that peptides similar to this compound can enhance wound healing by promoting collagen deposition and remodeling in tissue repair processes.

- Aging : Studies suggest that supplementation with collagen peptides may improve skin elasticity and hydration in aging populations, potentially mitigating signs of aging.

- Tissue Engineering : this compound is being explored for its potential applications in tissue engineering due to its ability to support cell adhesion and proliferation within biomaterials.

Comparative Analysis

| Property | This compound | Collagen Peptides | Other Tripeptides |

|---|---|---|---|

| Composition | Glycine-Alanine-Hydroxyproline | Varies (e.g., Gly-Pro-X) | Varies (e.g., Gly-Pro-Arg) |

| Role in Collagen | Stabilizes triple helix | Major structural component | Varies (supportive roles) |

| Biological Activity | Enhances tissue repair | Promotes skin health | Varies (depends on sequence) |

| Applications | Wound healing, anti-aging | Cosmeceuticals | Nutraceuticals |

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-8(15)3-11)9(16)13-4-6(14)2-7(13)10(17)18/h5-7,14H,2-4,11H2,1H3,(H,12,15)(H,17,18)/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGYQPXQVMSTRG-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。